2-Methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]-propanoic acid
Overview
Description
2-Methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]-propanoic acid is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of this compound can be achieved using 2- (5-nitro-pyridin-2-yl)-malonic acid diethyl ester as a starting material . The specific operations involve adding cold aqueous 20% sulfuric acid to the ester and heating the mixture to 100 ℃ for 2 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H10N2O4S . This indicates that the compound contains nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom .Scientific Research Applications
Synthesis and Catalysis
2-Methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]-propanoic acid and its derivatives play a crucial role in catalysis and synthesis. For instance, sulfuric acid derivatives have been employed as recyclable catalysts for condensation reactions, showcasing the potential of sulfur-containing compounds in facilitating chemical transformations with high efficiency and reusability (Tayebi et al., 2011). Additionally, the synthesis of certain sulfanyl and sulfonyl-tethered compounds featuring a nitroimidazole moiety has demonstrated antileishmanial activity, indicating the therapeutic potential of sulfur-nitrogen compounds (Rodriguez et al., 2020).
Pharmacological Potential
The exploration of sulfur-containing compounds, including those with structures similar to this compound, has unveiled potential pharmacological applications. Research has shown the synthesis of compounds with antihypertensive properties, providing insights into the design of new therapeutic agents targeting cardiovascular diseases (Finch et al., 1979). Another study focused on the synthesis of benzimidazole derivatives carrying a pyridine moiety for potential use in anti-ulcer treatments, further emphasizing the versatility of sulfur-containing compounds in drug development (Madala, 2017).
Antimicrobial and Enzymatic Inhibition
Sulfanyl derivatives have been synthesized for antimicrobial evaluation, showing promise as potential antibacterial agents. This highlights the significant role of sulfur-containing compounds in combating microbial resistance and developing new antibiotics (Siddiqui et al., 2014). Furthermore, compounds similar to this compound have been investigated for their ability to inhibit enzymes, offering a pathway to understanding the molecular mechanisms of diseases and designing specific enzyme inhibitors (Gangjee et al., 1996).
Properties
IUPAC Name |
2-methyl-2-(5-nitropyridin-2-yl)sulfanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-9(2,8(12)13)16-7-4-3-6(5-10-7)11(14)15/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJGBDWXQDHCAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=NC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218901 | |
Record name | 2-Methyl-2-[(5-nitro-2-pyridinyl)thio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-12-9 | |
Record name | 2-Methyl-2-[(5-nitro-2-pyridinyl)thio]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2-[(5-nitro-2-pyridinyl)thio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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